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Compound of Interest

Compound Name: 4-(1,3-Dioxolan-2-yl)benzaldehyde

Cat. No.: B1339594 Get Quote

An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzaldehyde: Properties, Synthesis,

and Applications

Introduction
4-(1,3-Dioxolan-2-yl)benzaldehyde is a versatile aromatic aldehyde derivative of significant

interest in organic synthesis, particularly within the realms of pharmaceutical and materials

science research. Its chemical structure is characterized by a benzaldehyde core where the

highly reactive aldehyde functional group is protected as a cyclic acetal, specifically a 1,3-

dioxolane. This structural feature is the cornerstone of its utility, rendering the aldehyde

temporarily inert to a wide range of reaction conditions.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzaldehyde. We will delve into its

physicochemical properties, spectroscopic characterization, synthesis protocols, and key

applications. The narrative emphasizes the causality behind experimental choices, grounding

technical protocols in the principles of synthetic organic chemistry.

Part 1: Physicochemical Properties and Analytical
Characterization
A thorough understanding of a compound's properties is fundamental to its effective use. This

section details the molecular identity, physical characteristics, and the analytical workflow
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required to confirm the structure and purity of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Molecular Identity
The compound is unambiguously identified by a set of standardized nomenclature and registry

numbers, which are crucial for database searches and regulatory compliance.

Identifier Value Source

IUPAC Name
4-(1,3-dioxolan-2-

yl)benzaldehyde
[1][2]

Molecular Formula C₁₀H₁₀O₃ [1][3][4]

Molecular Weight 178.18 g/mol [1][3][5]

CAS Number 40681-88-7 [1][2][3]

InChI Key
XXTKORQHKOYXIH-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
C1COC(O1)C2=CC=C(C=C2)

C=O
[1]

Physical and Chemical Properties
The physical state and stability of the compound dictate its handling and storage requirements.

Property Value Source

Physical Form White to Yellow Solid [2]

Purity Typically ≥95% [2]

Storage Temperature 2-8 °C [2]

Solubility

Soluble in common organic

solvents like THF, CH₂Cl₂, and

Chloroform.

Spectroscopic and Analytical Characterization
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Confirmation of the chemical structure and purity is achieved through a combination of

spectroscopic and chromatographic techniques. The 1,3-dioxolane moiety serves as a

protecting group for the aldehyde, and its presence or absence is a key diagnostic feature.

A typical workflow for confirming the identity and purity of a synthesized batch of 4-(1,3-
Dioxolan-2-yl)benzaldehyde involves sequential analysis.

Caption: Standard analytical workflow for compound verification.

Objective: To confirm the molecular structure by identifying the chemical environment and

connectivity of all protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Resonances:

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO). This is the most downfield signal.

δ ~7.9 ppm (d, 2H) & ~7.6 ppm (d, 2H): Aromatic protons of the para-substituted

benzene ring, exhibiting a characteristic AA'BB' splitting pattern.

δ ~5.8 ppm (s, 1H): Acetal proton (O-CH-O). This singlet is a key indicator of the

dioxolane group.

δ ~4.1 ppm (m, 4H): Methylene protons (-O-CH₂-CH₂-O-) of the dioxolane ring.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Expected Resonances:
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δ ~192 ppm: Aldehyde carbonyl carbon.

δ ~130-140 ppm: Aromatic carbons.

δ ~103 ppm: Acetal carbon (O-CH-O).

δ ~65 ppm: Methylene carbons of the dioxolane ring.

Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate ¹H and

¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation

is needed.

Causality: The choice of CDCl₃ is due to its excellent solubilizing power for many organic

compounds and its relatively clean spectral window. The characteristic chemical shifts are

determined by the electronic environment of the nuclei; for instance, the electron-withdrawing

nature of the oxygen atoms deshields the acetal proton, shifting it downfield.

Part 2: Synthesis and Reactivity
The synthetic utility of 4-(1,3-Dioxolan-2-yl)benzaldehyde stems from the reversible

protection of its aldehyde group.

Synthesis: Acetal Protection
The most common synthesis involves the acid-catalyzed reaction of a suitable benzaldehyde

precursor with ethylene glycol. The dioxolane group serves as an effective protecting group

because it is stable to nucleophiles, bases, and reducing agents, but can be readily removed

under acidic conditions.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1339594?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dioxolane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Conditions Product

Terephthalaldehyde

Acetal Formation

Ethylene Glycol

Acid Catalyst (e.g., p-TsOH)  catalyzes 

Toluene

Dean-Stark Trap

 removes H₂O 

4-(1,3-Dioxolan-2-yl)benzaldehyde

Click to download full resolution via product page

Caption: Synthesis of the target compound via acetal protection.

Objective: To synthesize 4-(1,3-Dioxolan-2-yl)benzaldehyde by selectively protecting one of

the two aldehyde groups of terephthalaldehyde.

Materials:

Terephthalaldehyde

Ethylene glycol (1.0-1.2 equivalents)

p-Toluenesulfonic acid (p-TsOH, catalytic amount)

Toluene

Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate

Hexane and Ethyl Acetate for chromatography

Methodology:

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

Charging the Flask: To the flask, add terephthalaldehyde, toluene, and ethylene glycol.

Catalysis: Add a catalytic amount of p-TsOH to the mixture.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing

the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount

of water is collected or TLC analysis shows consumption of the starting material.

Workup:

Cool the reaction mixture to room temperature.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to isolate the desired mono-protected product from unreacted

starting material and the di-protected byproduct.

Trustworthiness: The Dean-Stark apparatus is critical for driving the equilibrium of this

reversible reaction towards the product side by continuously removing the water byproduct.

The basic wash neutralizes the acid catalyst, preventing potential deprotection during workup

and storage.

Key Reactivity: Deprotection and Derivatization
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The primary value of this compound is that the aldehyde can be unmasked at a desired point in

a synthetic sequence.

Objective: To regenerate the free aldehyde from the dioxolane-protected compound.

Methodology:

Dissolve 4-(1,3-Dioxolan-2-yl)benzaldehyde in a mixture of a water-miscible organic

solvent (like acetone or THF) and water.

Add a catalytic amount of a strong acid (e.g., aqueous HCl or H₂SO₄).

Stir the reaction at room temperature or with gentle heating.

Monitor the reaction by TLC until the starting material is consumed.

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield

4-formylbenzoic acid or its corresponding ester, depending on the workup.

Caption: Deprotection and subsequent derivatization pathways.

Part 3: Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its structure

allows for precise chemical modifications, making it valuable in drug discovery and materials

science.

Building Block in Drug Discovery
The formylphenyl moiety is a common structural motif in pharmacologically active molecules.

By using the protected form, chemists can perform reactions on other parts of a molecule

without interference from the highly reactive aldehyde.

Selective Modification: In a multi-step synthesis, a nucleophilic attack or a reduction could be

desired at another site of a complex molecule. An unprotected aldehyde would interfere.
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Using 4-(1,3-Dioxolan-2-yl)benzaldehyde as a starting reagent allows these

transformations to occur selectively.

Synthesis of Heterocycles: Aldehydes are key precursors for synthesizing various

heterocyclic rings. For instance, condensation with amines and thioglycolic acid can yield

1,3-thiazolidin-4-ones, a class of compounds with diverse biological activities.[7]

Potential Biological Activity: While the compound itself is primarily an intermediate, its

derivatives have shown potential. For example, research on the related 3-(1,3-Dioxolan-2-

yl)benzaldehyde has indicated that its derivatives possess antimicrobial and cytotoxic

properties against cancer cell lines, suggesting that derivatives of the 4-isomer could be

promising candidates for further investigation.[5]

Intermediate in Materials Science
The reactivity of the aldehyde group, once deprotected, makes it a useful monomer or cross-

linking agent in polymer chemistry. It can be incorporated into polymer backbones or used to

modify polymer surfaces, introducing a reactive site for further functionalization.

Part 4: Safety and Handling
Proper handling is essential due to the compound's potential hazards.

GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System

(GHS).

Pictogram Signal Word Hazard Statements Source

alt text Warning

H302: Harmful if

swallowed.H315:

Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

[1][2][3]
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Safe Handling and Storage Protocol
Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid

inhaling dust or vapors.[8][10]

Handling:

Avoid contact with skin, eyes, and clothing.[8][10]

Wash hands thoroughly after handling.[10]

Avoid formation of dust.[8]

Storage:

Store in a tightly closed container in a cool, dry, well-ventilated area.[8]

Recommended storage temperature is 2-8°C.[2]

Conclusion
4-(1,3-Dioxolan-2-yl)benzaldehyde is a quintessential example of a strategic synthetic

intermediate. Its value lies not in its own properties, but in its ability to temporarily mask a

reactive aldehyde, thereby enabling chemists to execute complex, multi-step synthetic routes

with greater precision and control. From facilitating the construction of potential drug

candidates to its role in advanced materials, this compound is a versatile tool in the modern

chemist's arsenal. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its

full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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